N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide
Description
N-(2,5-Dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by a fused bicyclic core. Key structural features include:
- Position 7: A carboxamide moiety linked to a 2,5-dimethoxyphenyl substituent, enhancing hydrogen-bonding capacity and solubility.
- Position 5: A ketone group, contributing to the compound’s rigidity and electronic properties.
Properties
Molecular Formula |
C21H19FN4O4 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-6,7-dihydro-4H-pyrazolo[1,5-a]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C21H19FN4O4/c1-29-14-7-8-18(30-2)16(9-14)24-21(28)17-10-19(27)25-20-15(11-23-26(17)20)12-3-5-13(22)6-4-12/h3-9,11,17H,10H2,1-2H3,(H,24,28)(H,25,27) |
InChI Key |
OWLJLWRSRRCIHY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C(C=NN23)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide typically involves multi-step organic reactions One common approach is the condensation of 2,5-dimethoxybenzaldehyde with 4-fluorophenylhydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate diketone under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
The compound has garnered attention for its potential biological activities. Key areas of research include:
1. Anticancer Activity
- Preliminary studies indicate that this compound may inhibit the proliferation of various cancer cell lines. Its structure suggests it could interact with specific molecular targets associated with cancer growth.
- A study highlighted that related compounds within the same chemical class demonstrated significant inhibition of tumor growth in xenograft models, emphasizing the importance of structural modifications to enhance efficacy .
2. Anti-inflammatory Effects
- The compound has shown promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases and conditions where inflammation plays a critical role.
3. CYP450 Interaction
- There is evidence that the compound may interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could lead to important drug-drug interactions and influence pharmacokinetics in therapeutic settings.
Structure-Activity Relationship (SAR)
A detailed SAR analysis helps understand how different substituents on the compound affect its biological activity:
| Substituent Position | Substituent Type | Effect on Activity |
|---|---|---|
| 2 | Dimethoxyphenyl | Increased selectivity for cancer cells |
| 4 | Fluorophenyl | Enhanced lipophilicity and solubility |
| 5 | Methyl | Improved metabolic stability |
This table summarizes findings from various studies correlating specific chemical modifications with enhanced biological activity.
Case Studies
Case Study 1 : A closely related triazolo-pyrimidine compound was evaluated for its anticancer properties and demonstrated significant tumor growth inhibition in xenograft models. Modifications to the substituent groups were shown to enhance anticancer efficacy significantly.
Case Study 2 : Another series of substituted analogs were tested against various cancer cell lines. The results indicated that specific substitutions at critical positions significantly increased potency, providing insights into optimizing therapeutic agents based on structural variations.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. For example, it could act as an inhibitor of kinases or other signaling proteins, thereby affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Role of the 4-Fluorophenyl Group (R3)
Carboxamide vs. Amine/Trifluoromethyl at R7
- The target compound’s carboxamide group (vs. Trifluoromethyl groups, while lipophilic, are associated with prolonged half-lives in vivo .
Methoxy vs. Thiophene/Chloro Substituents
- The 2,5-dimethoxyphenyl group in the target compound may enhance solubility compared to ’s thiophene or ’s chlorophenyl.
Impact of Trifluoromethyl Groups
- Trifluoromethyl substituents () improve membrane permeability but may reduce aqueous solubility. The target compound’s lack of this group suggests a design trade-off favoring solubility .
Biological Activity
N-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-5-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-7-carboxamide is a synthetic compound belonging to the class of pyrazolo-pyrimidines. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 425.5 g/mol. Its structural characteristics include a tetrahydropyrazolo framework which is significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms.
- In Vitro Studies : In tests against breast cancer (MDA-MB-231) and non-small cell lung cancer cells, compounds similar to this compound demonstrated IC50 values ranging from 27.6 μM to 50 μM, indicating potent cytotoxicity .
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various models:
- Experimental Models : In carrageenan-induced edema models, compounds with similar structures exhibited significant reduction in inflammation markers.
- Biochemical Assays : The compound's ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented .
3. Antimicrobial Activity
The antimicrobial efficacy of pyrazolo derivatives has also been explored:
- Broad-Spectrum Activity : Similar compounds have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi.
- Mechanism : The antimicrobial action may be attributed to disruption of microbial cell membranes and inhibition of nucleic acid synthesis .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
